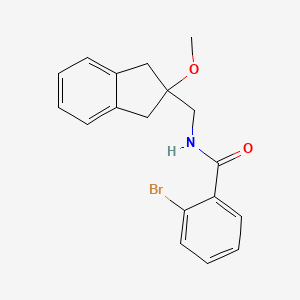

2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c1-22-18(10-13-6-2-3-7-14(13)11-18)12-20-17(21)15-8-4-5-9-16(15)19/h2-9H,10-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOBSDBBHIZAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves the bromination of a suitable precursor followed by the introduction of the indene moiety. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as methanol, and the mixture is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indene moiety.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

Substitution: Formation of iodinated or other halogenated derivatives.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of dehalogenated or hydrogenated products.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising IC values that suggest efficacy in inducing apoptosis in cancer cells. Notably, studies have demonstrated that certain substituted indene derivatives can inhibit tumor growth in vivo models .

Antimicrobial Properties

Compounds with a similar structure have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For example, derivatives have been reported to possess minimum inhibitory concentrations (MIC) effective against strains such as Staphylococcus aureus and Escherichia coli .

Neurological Applications

There is emerging evidence suggesting that indene derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are hypothesized mechanisms through which these compounds exert their effects .

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted by Sharma et al., several indene derivatives were synthesized and evaluated for their anticancer properties. The compound exhibited an IC value of 25 μM against MCF-7 breast cancer cells, indicating a strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

A series of indene-based compounds were tested for their antimicrobial activity against various pathogens. One derivative demonstrated an MIC of 0.01 mM against Pseudomonas aeruginosa, showcasing its potential as a novel antibiotic agent .

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the indene moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Benzamide Derivatives

- Halogen Influence: Bromine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, creating a unique electronic profile compared to non-halogenated analogs like N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) .

Heterocyclic Backbone Variations

Table 2: Comparison of Backbone-Modified Analogs

- Backbone Rigidity : The dihydroindenyl backbone in the target compound provides conformational rigidity, whereas pyrazole or thiophene-based analogs (e.g., ) offer flexibility, impacting molecular recognition .

- Heteroatom Effects : The sulfur atom in the thiophene derivative () may improve solubility, while the indenyl methoxy group could enhance hydrogen-bonding capacity .

Functional Group Variations

Table 3: Functional Group Impact on Reactivity

- Directing Groups : The methoxy group in the target compound may act as a directing group in metal-catalyzed reactions, similar to the hydroxy group in ’s compound, though with differing electronic effects .

- Bioactivity : Brominated benzamides with nitrogen heterocycles (e.g., ) exhibit enzyme inhibitory activity, suggesting the target compound could be explored for similar pharmacological roles .

Biological Activity

2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural components, including a bromine atom, a methoxy group, and an indene moiety. This compound is gaining attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Composition

| Property | Details |

|---|---|

| IUPAC Name | 2-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |

| Molecular Formula | C18H18BrNO2 |

| CAS Number | 2034260-96-1 |

| Molecular Weight | 364.25 g/mol |

| Melting Point | Not specified |

Synthetic Routes

The synthesis of this compound typically involves bromination of a suitable precursor using N-bromosuccinimide (NBS) in an organic solvent like methanol. The reaction conditions, such as temperature and time, are critical for optimizing yield and purity.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives containing indene moieties can inhibit cell proliferation in various cancer cell lines. For example, certain benzamide derivatives demonstrated IC50 values ranging from 3.25 mg/mL to lower concentrations against Hep-2 and P815 cancer cells .

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of key enzymes : Similar benzamide compounds have been noted for their ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, thus affecting cancer cell growth .

- Induction of apoptosis : Certain studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of benzamide derivatives indicate potential efficacy against various bacterial strains. The presence of the indene moiety may enhance the interaction with microbial targets, although specific data on this compound's antimicrobial activity is still limited.

Study 1: Antitumor Activity Assessment

In a recent study, researchers evaluated the cytotoxic effects of several benzamide derivatives on human cancer cell lines. The study revealed that compounds with indene structures exhibited enhanced cytotoxicity compared to traditional benzamides. The compound's ability to disrupt microtubule formation was highlighted as a significant factor in its antitumor activity.

Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the inhibition of DHFR by benzamide derivatives. The results indicated that these compounds could effectively reduce DHFR levels in resistant cancer cell lines, suggesting a novel mechanism for overcoming drug resistance in chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.